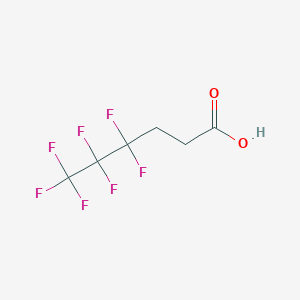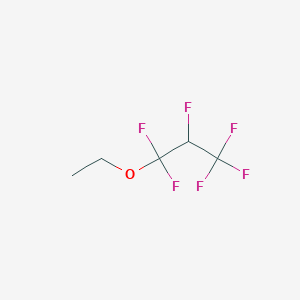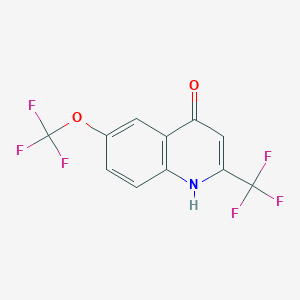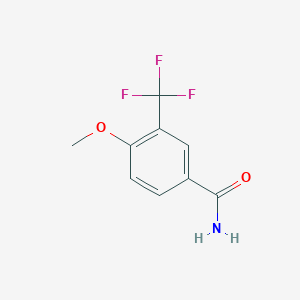![molecular formula C9H9F3O B1350652 (1R)-1-[4-(三氟甲基)苯基]乙醇 CAS No. 76155-79-8](/img/structure/B1350652.png)
(1R)-1-[4-(三氟甲基)苯基]乙醇
描述
“(1R)-1-[4-(trifluoromethyl)phenyl]ethanol” is an important pharmaceutical intermediate . It is a key intermediate for the synthesis of aprepitant, a potent human neurokinin-1 (NK-1) receptor .
Synthesis Analysis
The synthesis of “(1R)-1-[4-(trifluoromethyl)phenyl]ethanol” can be achieved through the asymmetric reduction of 4-(trifluoromethyl)acetophenone . This process is performed by recombinant Escherichia coli cells with excellent enantioselectivity . To overcome the conversion limitation due to the poor solubility of the non-natural substrate, a polar organic solvent-aqueous medium was established to improve the efficacy . Isopropanol was selected as the most suitable cosolvent candidate . Under the optimum conditions, the preparative-scale asymmetric reduction generated a 99.1% yield with >99.9% product enantiomeric excess (ee) in a 15% (v/v) isopropanol proportion, at 100 mM of 4-(trifluoromethyl)acetophenone within 3 hours .
Molecular Structure Analysis
The molecular formula of “(1R)-1-[4-(trifluoromethyl)phenyl]ethanol” is C9H9F3O .
Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “(1R)-1-[4-(trifluoromethyl)phenyl]ethanol” is the asymmetric reduction of 4-(trifluoromethyl)acetophenone . This reaction is catalyzed by recombinant Escherichia coli cells .
科学研究应用
生物催化合成
- 光学纯(R)-1-[4-(三氟甲基)苯基]乙醇生产: 开发了一种生物过程,用于不对称还原4-(三氟甲基)苯乙酮以生产(R)-1-[4-(三氟甲基)苯基]乙醇,具有优异的对映选择性。采用重组大肠杆菌细胞,并使用异丙醇作为共溶剂进行优化,显著提高了产量和反应效率(Chen et al., 2019)。
- 高效合成的新型生物催化剂: 研究已经确定了各种微生物菌株能够催化三氟甲基化苯乙酮的还原反应,生成(R)-1-[4-(三氟甲基)苯基]乙醇。例如,雷夫松氏杆菌和曲霉菌株已被探索其生物催化潜力,突显了这些生物方法的可扩展性和效率(Wang et al., 2011),(Li et al., 2013)。
对映选择性合成和动力学分辨
- 酶催化合成: 已开发了酶法用于(R)-1-[4-(三氟甲基)苯基]乙醇的对映选择性合成或动力学分辨。这些方法利用各种酶和催化系统实现高对映过量和产率,对药物合成至关重要(Vankawala等,2007)。
用于增强生产的新型反应介质
- 深共熔溶剂(DES)系统: 研究已探索了使用DES和含环糊精系统来改善(1R)-1-[4-(三氟甲基)苯基]乙醇生产的生物转化过程。这些新型介质增强了底物的溶解度,减少了抑制作用,导致更高的产量和生产率(Xiong et al., 2021)。
在神经保护化合物合成中的应用
- 神经保护化合物的构建模块: (R)-1-[3-(三氟甲基)苯基]乙醇在神经保护化合物合成中起着重要的手性构建模块的作用,展示了这种手性醇在药物化学中的关键作用(Zhuang et al., 2021)。
作用机制
The mechanism of action for the synthesis of “(1R)-1-[4-(trifluoromethyl)phenyl]ethanol” involves the use of recombinant E. coli cells as a biocatalyst . The process involves the use of a hydrophilic organic solvent as a cosolvent to improve the asymmetric reduction of 4-(trifluoromethyl)acetophenone .
属性
IUPAC Name |
(1R)-1-[4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXIDIAEXNLCFT-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381248 | |
| Record name | (1R)-1-[4-(trifluoromethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-[4-(trifluoromethyl)phenyl]ethanol | |
CAS RN |
76155-79-8 | |
| Record name | (1R)-1-[4-(trifluoromethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Q & A
Q1: What makes (R)-1-[4-(Trifluoromethyl)phenyl]ethanol significant in pharmaceutical synthesis?
A1: (R)-1-[4-(Trifluoromethyl)phenyl]ethanol serves as a crucial building block in the multi-step synthesis of complex molecules. Its significance lies in its chirality, meaning it exists in two forms that are mirror images of each other (like our hands). Often, only one of these forms, known as enantiomers, exhibits the desired biological activity. In the case of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, its specific (R)-enantiomer is critical for the activity of a chemokine CCR5 antagonist, a type of drug with potential applications in various diseases. []
Q2: What are the advantages of using biocatalysis for producing (R)-1-[4-(Trifluoromethyl)phenyl]ethanol?
A2: Traditional chemical synthesis methods often struggle to selectively produce a single enantiomer, resulting in a mixture that requires further separation steps. Biocatalytic approaches, utilizing enzymes, offer a more environmentally friendly and efficient alternative. [] For instance, researchers successfully employed recombinant Escherichia coli cells to produce (R)-1-[4-(Trifluoromethyl)phenyl]ethanol with remarkable enantioselectivity (>99.9% ee) from 4-(trifluoromethyl)acetophenone. [] This biocatalytic process yielded a high yield (99.1%) within a short timeframe (3 hours) using an optimized isopropanol-aqueous system to overcome substrate solubility limitations. [] This highlights the potential of biocatalysis for the sustainable and efficient production of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol and similar chiral compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


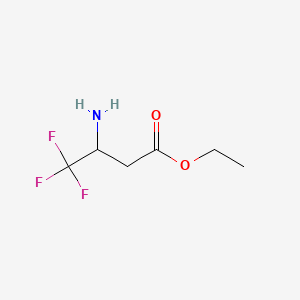


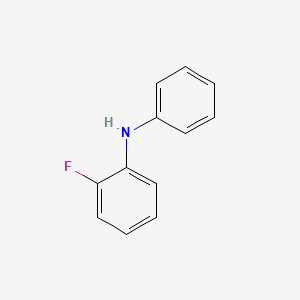
![Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1350588.png)

